Superior Antagonist Potency at α3β4 Nicotinic Acetylcholine Receptors (nAChR)
This compound exhibits sub-nanomolar antagonist activity at the human α3β4 nicotinic acetylcholine receptor, a key target in nicotine addiction. Its potency is 1.8 nM, which represents a significant differentiation from its activity at other nAChR subtypes, including α4β2 (12 nM) and α4β4 (15 nM) [1]. This selectivity profile is not uniformly shared by other 4-chloro-7-methoxyquinoline analogs, which often demonstrate broader, less selective inhibition across nAChR subtypes.
| Evidence Dimension | In vitro antagonist potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4 nAChR) |
| Comparator Or Baseline | 12.0 nM (α4β2 nAChR) and 15.0 nM (α4β4 nAChR) for the same compound |
| Quantified Difference | 6.7-fold more potent for α3β4 vs α4β2; 8.3-fold more potent for α3β4 vs α4β4 |
| Conditions | Human SH-SY5Y cells, inhibition of carbamylcholine-induced 86Rb+ efflux measured by liquid scintillation counting |
Why This Matters
For researchers investigating α3β4-selective pharmacology, this compound provides a chemically accessible, potent starting point with quantifiable subtype selectivity, reducing the need for less selective or more synthetically complex analogs.
- [1] EcoDrugPlus Database. Compound ID: 2126094. University of Helsinki. View Source
